Cas no 426-34-6 (3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol)

3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol structure
426-34-6 structure
Nom du produit:3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol
Numéro CAS:426-34-6
Le MF:C37H59NO12
Mégawatts:709.863872766495
CID:2029450
PubChem ID:91800226

3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol Propriétés chimiques et physiques

Nom et identifiant

    • 3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol
    • 3beta-[(2R,3R or 2S,3S)-2,3-dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevane-4beta,7alpha,14,16beta,20-pentaol
    • 3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4be
    • 4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]
    • Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 3-((2R,3R)-2,3-dihydroxy-2-methylbutanoate) 15-((2R)-2-methylbutanoate), (3beta,4alpha,7alpha,15alpha,16beta)-
    • Q27256799
    • [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-10,12,14,16,23-pentahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2R,3R)-2,3-dihydroxy-2-methylbutanoate
    • 38O087PFXF
    • Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 3-(2,3-dihydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(2R,3R),4alpha,7alpha,15alpha(R),16beta)-
    • CEVANE-3,4,7,14,15,16,20-HEPTOL, 4,9-EPOXY-, 3-((2R,3R)-2,3-DIHYDROXY-2-METHYLBUTANOATE) 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
    • 426-34-6
    • ((1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-10,12,14,16,23-pentahydroxy-6,10,19-trimethyl-13-((2R)-2-methylbutanoyl)oxy-24-oxa-4-azaheptacyclo(12.12.0.02,11.04,9.015,25.018,23.019,25)hexacosan-22-yl) (2R,3R)-2,3-dihydroxy-2-methylbutanoate
    • UNII-38O087PFXF
    • Germbudine
    • CEVANE-3,4,7,14,15,16,20-HEPTOL, 4,9-EPOXY-, 3-(2,3-DIHYDROXY-2-METHYLBUTANOATE) 15-(2-METHYLBUTANOATE), (3.BETA.(2R,3R),4.ALPHA.,7.ALPHA.,15.ALPHA.(R),16.BETA.)-
    • Cevane-3beta,4beta,7alpha,14,15alpha,16beta,20-heptol, 4,9-epoxy-, 3-(threo-(+)-2,3-dihydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
    • (1S,2S,6R,9S,10R,11S,12S,13S,14R,15R,16R,18R,19R,22S,23R,25S)-10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(((2S)-2-methylbutanoyl)oxy)-24-oxa-4-azaheptacyclo(12.12.0.0,.0,.0,.0,.0,)hexacosan-22-yl (2S,3S)-2,3-dihydroxy-2-methylbutanoic acid
    • (1S,2S,6R,9S,10R,11S,12S,13S,14R,15R,16R,18R,19R,22S,23R,25S)-10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-{[(2S)-2-methylbutanoyl]oxy}-24-oxa-4-azaheptacyclo[12.12.0.0,.0,.0,.0,.0,]hexacosan-22-yl (2S,3S)-2,3-dihydroxy-2-methylbutanoic acid
    • CEVANE-3.BETA.,4.BETA.,7.ALPHA.,14,15.ALPHA.,16.BETA.,20-HEPTOL, 4,9-EPOXY-, 3-(THREO-(+)-2,3-DIHYDROXY-2-METHYLBUTYRATE) 15-((-)-2-METHYLBUTYRATE)
    • Piscine à noyau: InChI=1S/C37H59NO12/c1-8-18(3)30(42)49-29-27(41)26-20(16-38-15-17(2)9-10-24(38)34(26,7)45)21-14-35-28(36(21,29)46)22(40)13-23-32(35,5)12-11-25(37(23,47)50-35)48-31(43)33(6,44)19(4)39/h17-29,39-41,44-47H,8-16H2,1-7H3
    • La clé Inchi: LWSPRPDSPCBAKK-UHFFFAOYSA-N
    • Sourire: CCC(C)C(=O)OC1C(O)C2C(CN3CC(C)CCC3C2(C)O)C2CC34OC5(O)C(CC(O)C3C12O)C4(C)CCC5OC(=O)C(C)(O)C(C)O |TLB:33:25:29:39.40.38,28:27:36:30.31.33,THB:40:27:36:30.31.33,24:25:29:39.40.38|

Propriétés calculées

  • Qualité précise: 709.404
  • Masse isotopique unique: 709.404
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 7
  • Nombre de récepteurs de liaison hydrogène: 13
  • Comptage des atomes lourds: 50
  • Nombre de liaisons rotatives: 8
  • Complexité: 1400
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 18
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 207A^2
  • Le xlogp3: 0.8

3beta-[(2R,3R oder 2S,3S)-2,3-Dihydroxy-2-methyl-butyryloxy]-4alpha,9-epoxy-15alpha-((R)-2-methyl-butyryloxy)-5beta-cevan-4beta,7alpha,14,16beta,20-pentaol Littérature connexe

Fournisseurs recommandés
Enjia Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Jincang Pharmaceutical (Shanghai) Co., LTD.